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Compound of Interest

Compound Name: Salicylamide O-acetic acid

Cat. No.: B1209234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid, also known as [2-(Aminocarbonyl)phenoxy]acetic acid, is a

derivative of salicylamide with analgesic, anti-inflammatory, and antipyretic properties.[1] Its

chemical structure, combining a salicylamide core with an acetic acid moiety, suggests

potential for interesting pharmacological activities and makes it a candidate for theoretical

investigation to understand its structure-activity relationships, electronic properties, and

potential biological targets.

While dedicated theoretical and computational studies specifically on Salicylamide O-acetic
acid are not extensively available in the public domain, this guide outlines the established

computational methodologies and expected theoretical insights based on studies of closely

related salicylamide derivatives and other phenoxyacetic acid compounds.[2][3][4][5][6] This

document serves as a roadmap for researchers aiming to conduct theoretical investigations on

this molecule.

Molecular and Physicochemical Properties
A summary of the known and computationally predicted properties of Salicylamide O-acetic
acid is presented below. These properties are crucial for understanding its behavior in

biological systems and for parameterizing computational models.
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Property Value Source

IUPAC Name
2-(2-carbamoylphenoxy)acetic

acid
PubChem[7]

CAS Number 25395-22-6 DrugFuture[1]

Molecular Formula C₉H₉NO₄ PubChem[7]

Molecular Weight 195.17 g/mol PubChem[7]

Melting Point 221 °C DrugFuture[1]

Topological Polar Surface Area

(TPSA)
89.62 Å² ChemScene[8]

LogP 0.2489 ChemScene[8]

Hydrogen Bond Donors 2 ChemScene[8]

Hydrogen Bond Acceptors 3 ChemScene[8]

Rotatable Bonds 4 ChemScene[8]

Theoretical Investigation Workflow
A typical computational chemistry workflow for the theoretical study of a small molecule like

Salicylamide O-acetic acid involves several key steps, from initial structure preparation to the

analysis of its electronic properties.
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Structure Preparation

Quantum Mechanical Calculations

Property Analysis

Advanced Studies

2D Sketching or 3D Building of Salicylamide O-Acetic Acid

Initial Geometry Optimization (e.g., using Molecular Mechanics)

Geometry Optimization at DFT Level (e.g., B3LYP/6-31G*)

Frequency Calculation to Confirm Minimum Energy Structure

Single Point Energy Calculation with a Larger Basis Set

Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)

Electrostatic Potential (ESP) Mapping

Calculation of Molecular Descriptors (e.g., Dipole Moment)

Vibrational Spectra Simulation (IR, Raman)

Molecular Docking with Potential Protein Targets

Molecular Dynamics (MD) Simulation to Study Conformational Dynamics

QSAR Model Development (with derivatives)

Click to download full resolution via product page

Computational Chemistry Workflow for Salicylamide O-Acetic Acid.
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Experimental and Computational Protocols
The following protocols are based on methodologies reported for similar molecules and

represent a robust approach for the theoretical characterization of Salicylamide O-acetic acid.

[2][4][9][10]

1. Geometry Optimization and Frequency Calculations

Software: Gaussian 09 or a similar quantum chemistry software package.

Methodology:

The initial 3D structure of Salicylamide O-acetic acid is built using molecular modeling

software (e.g., GaussView, Avogadro).

The geometry is optimized using Density Functional Theory (DFT) with the B3LYP

functional and the 6-31G* basis set.[2] This level of theory provides a good balance

between accuracy and computational cost for organic molecules.

Frequency calculations are performed at the same level of theory to confirm that the

optimized structure corresponds to a true energy minimum (i.e., no imaginary

frequencies).

Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and

Gibbs free energy are also obtained from the frequency calculations.

2. Electronic Structure Analysis

Software: Gaussian 09, ORCA, or similar.

Methodology:

Based on the optimized geometry, a single-point energy calculation is performed, often

with a larger basis set (e.g., 6-311++G**) for more accurate electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a

key indicator of chemical reactivity and stability.[9]
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The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron

density surface to identify electrophilic and nucleophilic sites.

3. Molecular Docking (Hypothetical)

Software: AutoDock, Glide, or similar docking software.

Methodology:

A potential protein target is selected based on the known pharmacology of salicylamides,

such as Cyclooxygenase-2 (COX-2) or STAT3.[11][12][13]

The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

The optimized structure of Salicylamide O-acetic acid is prepared as the ligand.

Molecular docking simulations are performed to predict the binding mode and affinity of

the ligand within the protein's active site.

The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic

interactions) that contribute to binding.

Predicted Quantitative Theoretical Data
The following table presents a hypothetical set of quantitative data that would be expected from

a DFT study of Salicylamide O-acetic acid, based on values reported for similar compounds.
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Parameter Hypothetical Value Significance

Total Energy -683.123 Hartrees

The total electronic energy of

the molecule at its optimized

geometry.

Dipole Moment 3.45 Debye
Indicates the overall polarity of

the molecule.

HOMO Energy -6.78 eV

Energy of the highest occupied

molecular orbital; relates to

electron-donating ability.

LUMO Energy -1.23 eV

Energy of the lowest

unoccupied molecular orbital;

relates to electron-accepting

ability.

HOMO-LUMO Gap 5.55 eV

An indicator of chemical

stability; a larger gap suggests

higher stability.[9]

Bond Length (C=O, amide) 1.24 Å
Provides information on the

bond order and strength.

Bond Length (O-H, acid) 0.97 Å

Key parameter for

understanding hydrogen

bonding potential.

Dihedral Angle (C-O-C-C) 175°
Describes the conformation of

the ether linkage.

Potential Biological Signaling Pathway Involvement
Given the anti-inflammatory properties of salicylamide derivatives, a potential mechanism of

action for Salicylamide O-acetic acid could be the inhibition of the COX-2 pathway, which is

involved in the synthesis of prostaglandins that mediate inflammation and pain.[11]
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Hypothetical Inhibition of the COX-2 Pathway.

Conclusion
This technical guide provides a comprehensive framework for the theoretical study of

Salicylamide O-acetic acid. Although direct computational studies on this specific molecule

are lacking, the methodologies and expected outcomes presented here, based on research on

analogous compounds, offer a solid foundation for future investigations. Such studies would be

invaluable for elucidating its electronic structure, conformational preferences, and potential

interactions with biological targets, thereby supporting rational drug design and development
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efforts. Further research, combining these theoretical approaches with experimental validation,

is warranted to fully characterize the properties and therapeutic potential of Salicylamide O-
acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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